Several synthetic pathways have been explored for N-[4-(aminosulfonyl)phenyl]-3-(benzoylamino)benzamide, primarily focusing on cost-effectiveness and efficiency. One common approach involves a multi-step process starting from 4-methyl-2-nitroaniline: []
Alternative routes using different starting materials and reagents have also been investigated, aiming to optimize yield and streamline the synthesis. []
As an intermediate, N-[4-(aminosulfonyl)phenyl]-3-(benzoylamino)benzamide does not possess an independent mechanism of action. Its significance lies in serving as a precursor to Imatinib, which exerts its therapeutic effect by inhibiting tyrosine kinases, particularly BCR-ABL. [, , , , ] By blocking the activity of these enzymes, Imatinib interferes with cell signaling pathways involved in cell growth and proliferation, ultimately leading to the death of cancer cells.
The primary application of N-[4-(aminosulfonyl)phenyl]-3-(benzoylamino)benzamide is in the synthesis of Imatinib, a crucial drug for treating chronic myeloid leukemia (CML) and other cancers. Its use as a key intermediate enables the efficient and controlled construction of the complex Imatinib molecule, contributing to the drug's availability and accessibility. [, , , , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8